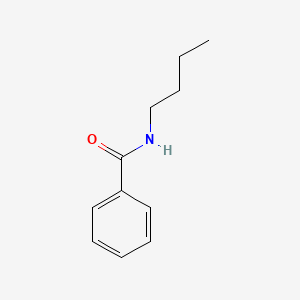
N-ブチルベンザミド
概要
説明
N-Butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with a butyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
科学的研究の応用
N-Butylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Medicine: N-Butylbenzamide derivatives have potential therapeutic applications, including as analgesics and anti-inflammatory agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
Target of Action
N-Butylbenzamide is a chemical compound with the molecular formula C11H15NO The primary targets of N-Butylbenzamide are not explicitly mentioned in the available literature
Mode of Action
Benzamides, a class of compounds to which n-butylbenzamide belongs, are known to interact with their targets through various mechanisms . The interaction of N-Butylbenzamide with its targets and the resulting changes would depend on the specific target and the biochemical context. More detailed studies are needed to elucidate this aspect.
Biochemical Pathways
Benzamides can participate in a variety of biochemical reactions, depending on their specific structure and the biological context
準備方法
Synthetic Routes and Reaction Conditions: N-Butylbenzamide can be synthesized through the direct condensation of benzoic acid and butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) .
Industrial Production Methods: Industrial production of N-Butylbenzamide often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation techniques can make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: N-Butylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Butylamine and benzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
類似化合物との比較
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.
N-Ethylbenzamide: A derivative with an ethyl group substitution.
Uniqueness: N-Butylbenzamide is unique due to its butyl substitution, which imparts different physical and chemical properties compared to its simpler counterparts. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other benzamides may not be as effective .
特性
IUPAC Name |
N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULSHLTGVOYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182140 | |
| Record name | Benzamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-40-3 | |
| Record name | Butylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Butylbenzamide be used to synthesize other compounds?
A1: Yes, N-Butylbenzamide serves as a versatile starting material in organic synthesis. Research has demonstrated its utility in synthesizing diarylmethanols through a two-step process involving a [, ]-Wittig rearrangement with aryl benzyl ethers []. This method tolerates various functional groups like methyl, methoxy, and fluoro, and applies to ortho, meta, and para isomers, highlighting the flexibility of N-Butylbenzamide in chemical transformations.
Q2: How does the structure of N-Butylbenzamide affect its fluorescence properties when attached to β-cyclodextrins?
A2: Studies using isomeric fluorescent β-cyclodextrins modified with N-Butylbenzamide at different positions (ortho, meta, and para) reveal a strong structure-property relationship []. The ortho isomer adopts a butyl-included conformation, whereas the meta and para isomers exhibit phenyl-included conformations. These conformational differences lead to distinct fluorescence behaviors upon binding guest molecules like adamantane carboxylate sodium or deoxycholate sodium, showcasing the importance of N-Butylbenzamide's substitution pattern in dictating supramolecular interactions and fluorescence responses.
Q3: Can N-Butylbenzamide be used to create thermotropic liquid crystalline polymers?
A3: Yes, N-Butylbenzamide plays a crucial role in the synthesis of thermotropic star-block copolymers []. Researchers attached a low molecular weight, acid-functional thermotropic mesogen resembling 4-(4′-methoxybenzoyloxy)-4-n-butylbenzamide to amine-terminated star poly(dimethylsiloxane)s. These copolymers displayed phase separation between the mesogenic blocks and the siloxane cores, leading to the formation of homeotropic phases upon melting. This demonstrates the potential of N-Butylbenzamide-derived mesogens in developing new thermotropic materials.
Q4: What is known about the hydrogen bonding behavior of N-Butylbenzamide?
A5: N-Butylbenzamide, as a representative of N-monosubstituted amides, has been investigated for its hydrogen bonding characteristics using IR and NMR spectroscopy []. While the specific findings are not detailed in the provided abstracts, this research highlights the importance of understanding the intermolecular interactions of N-Butylbenzamide, which can influence its physicochemical properties and reactivity.
Q5: Can N-Butylbenzamide be used to modify proteins?
A6: Although not specifically mentioned in the provided abstracts, a related compound, p-azidosulphonyl-N-butylbenzamide (ASBB), has been explored as a reagent for protein modification, particularly with trypsin []. This suggests potential applications of N-Butylbenzamide derivatives in chemical biology and protein engineering.
Q6: How does N-Butylbenzamide behave in solution?
A7: N-Butylbenzamide's thermodynamic properties in solution have been studied using gas-liquid chromatography []. This type of analysis can provide insights into its solubility, intermolecular interactions with solvents, and other solution-phase behaviors.
Q7: What is the role of N-Butylbenzamide in studying aromatic donor systems?
A8: Infrared spectroscopy has been employed to investigate the interactions between N-Butylbenzamide and aromatic donors []. This research likely focuses on understanding charge-transfer complexes or other interactions involving the aromatic ring of N-Butylbenzamide and electron-rich donor molecules.
Q8: Can N-Butylbenzamide be directly transformed into ketones?
A9: Yes, a novel method utilizing organocerium reagents enables the direct conversion of N-Butylbenzamide and other secondary amides into ketones []. This one-pot reaction, involving activation with trifluoromethanesulfonic anhydride and 2-fluoropyridine, showcases the potential of N-Butylbenzamide as a precursor to valuable ketone derivatives. The reaction exhibits broad functional group tolerance and accommodates diverse organocerium reagents, expanding the synthetic utility of secondary amides like N-Butylbenzamide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
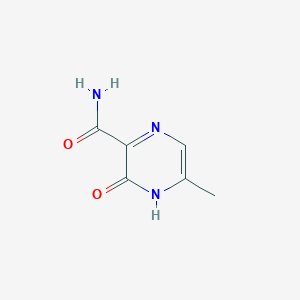

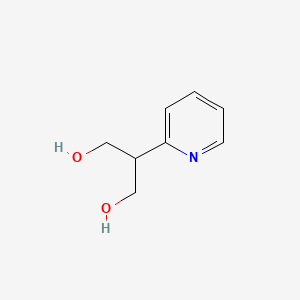

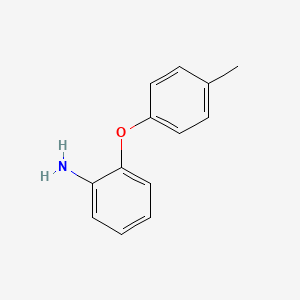

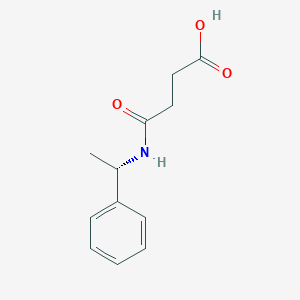

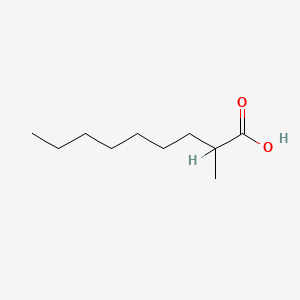
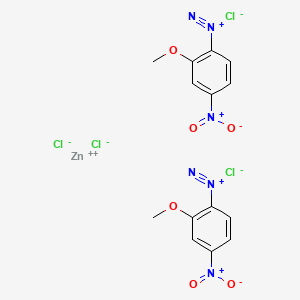
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)


![4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one](/img/structure/B1595892.png)
